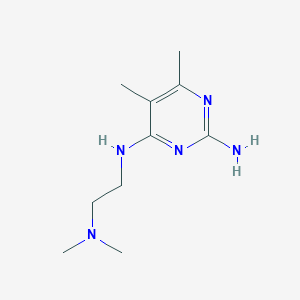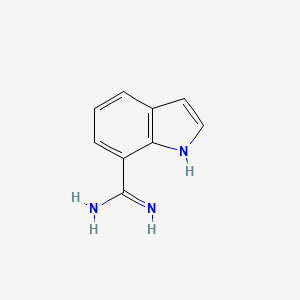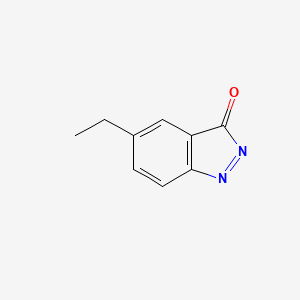
N-(7-Bromo-2-oxo-2H-chromen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-Bromo-2-oxo-2H-chromen-3-yl)acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Bromo-2-oxo-2H-chromen-3-yl)acetamide typically involves the bromination of 2-oxo-2H-chromen-3-yl acetamide. One common method includes the reaction of 7-hydroxy-2H-chromen-2-one with bromine in the presence of a suitable solvent like dichloromethane. The resulting 7-bromo-2H-chromen-2-one is then reacted with acetamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-Bromo-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products
Substitution: N-(7-Substituted-2-oxo-2H-chromen-3-yl)acetamide derivatives.
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Condensation: Imines or enamines.
Applications De Recherche Scientifique
N-(7-Bromo-2-oxo-2H-chromen-3-yl)acetamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(7-Bromo-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with various molecular targets:
Antimicrobial Activity: The compound inhibits bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Antifungal Activity: The compound interferes with the synthesis of ergosterol, an essential component of fungal cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-2H-chromen-2-one: A precursor in the synthesis of N-(7-Bromo-2-oxo-2H-chromen-3-yl)acetamide with similar biological activities.
7-Diethylamino-2-oxo-2H-chromen-3-carboxylic acid: Another coumarin derivative with fluorescent properties used in chemosensors.
3-(2-Bromoacetyl)-2H-chromen-2-one: A related compound used in the synthesis of biologically active pyran and pyridine derivatives.
Uniqueness
This compound stands out due to its unique combination of a bromine atom and an acetamide group, which enhances its biological activity and specificity. This makes it a valuable compound for various scientific research applications, particularly in the fields of antimicrobial and anticancer research .
Propriétés
Formule moléculaire |
C11H8BrNO3 |
|---|---|
Poids moléculaire |
282.09 g/mol |
Nom IUPAC |
N-(7-bromo-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C11H8BrNO3/c1-6(14)13-9-4-7-2-3-8(12)5-10(7)16-11(9)15/h2-5H,1H3,(H,13,14) |
Clé InChI |
XZSMCEAGYPVAEV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C(C=C2)Br)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



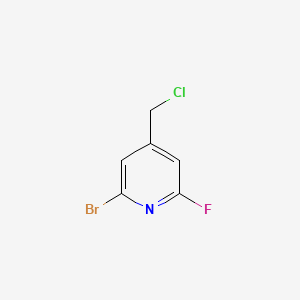
![N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B13118331.png)
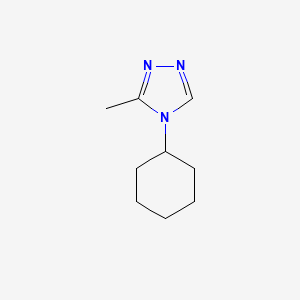
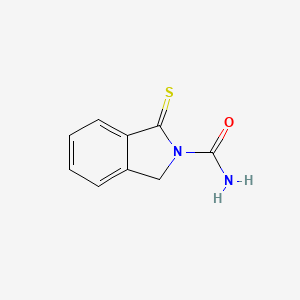
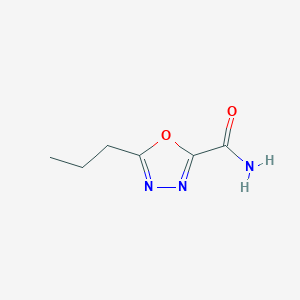
![3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13118355.png)
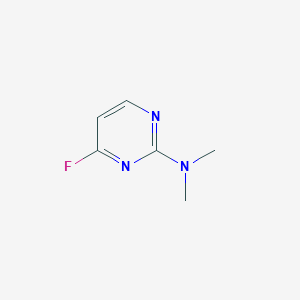
![4,7-Bis[10-bromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,6-difluoro-2,1,3-benzothiadiazole](/img/structure/B13118367.png)

